molecular formula C55H108O16S B124303 2,3-Diphytanyl-msgg CAS No. 153085-58-6

2,3-Diphytanyl-msgg

Cat. No. B124303
M. Wt: 1057.5 g/mol
InChI Key: XYOYOYMIUCCWII-LIEDWHDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphytanyl-msgg is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized through a complex chemical process and has been found to exhibit unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2,3-Diphytanyl-msgg is not fully understood. However, it has been found to interact with cell membranes, which suggests that it may affect membrane fluidity and permeability. Additionally, the guanidinium group in the molecule may interact with negatively charged molecules, which could lead to the disruption of cellular processes.

Biochemical And Physiological Effects

2,3-Diphytanyl-msgg has been found to exhibit unique biochemical and physiological effects. Studies have shown that the compound can increase the permeability of cell membranes, which can lead to the release of intracellular contents. Additionally, 2,3-Diphytanyl-msgg has been found to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Diphytanyl-msgg in lab experiments is its high affinity for cell membranes. This makes it an ideal candidate for delivering drugs to specific cells. Additionally, the compound has been found to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.
However, there are also some limitations to using 2,3-Diphytanyl-msgg in lab experiments. The synthesis process is complex and requires specialized knowledge and equipment, which can make it difficult to obtain the compound. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2,3-Diphytanyl-msgg. One potential direction is to further investigate the compound's mechanism of action. Understanding how the compound interacts with cell membranes and other cellular components could lead to the development of new drugs and therapies.
Another potential direction is to explore the compound's antimicrobial properties. 2,3-Diphytanyl-msgg could be a potential candidate for developing new antibiotics that could be used to treat drug-resistant bacterial infections.
Finally, further research could be done to explore the potential applications of 2,3-Diphytanyl-msgg in drug delivery. The compound's high affinity for cell membranes makes it an ideal candidate for delivering drugs to specific cells, which could lead to the development of more effective and targeted therapies.
Conclusion
In conclusion, 2,3-Diphytanyl-msgg is a synthetic compound that has potential applications in various scientific research fields. The compound is synthesized through a complex chemical process and has been found to exhibit unique biochemical and physiological effects. While there are some limitations to using 2,3-Diphytanyl-msgg in lab experiments, its potential applications in drug delivery and antibiotic development make it an exciting area of research. Further research is needed to fully understand the compound's mechanism of action and explore its potential applications.

Synthesis Methods

The synthesis of 2,3-Diphytanyl-msgg involves a multi-step process that requires specialized knowledge and equipment. The process starts with the condensation of two molecules of phytanyl alcohol, followed by the addition of a methyl group to the resulting dimer. The final step involves the addition of a guanidinium group to the molecule. The resulting compound is 2,3-Diphytanyl-msgg, which is a white crystalline solid.

Scientific Research Applications

2,3-Diphytanyl-msgg has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of drug delivery. The compound has been found to have a high affinity for cell membranes, which makes it an ideal candidate for delivering drugs to specific cells. Additionally, 2,3-Diphytanyl-msgg has been found to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.

properties

CAS RN

153085-58-6

Product Name

2,3-Diphytanyl-msgg

Molecular Formula

C55H108O16S

Molecular Weight

1057.5 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)-2-[(2R)-2-(3,7,11,15-tetramethylhexadecoxy)-3-[(7S,11S)-3,7,11,15-tetramethylhexadecoxy]propyl]oxan-3-yl]oxyoxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C55H108O16S/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-66-36-45(67-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4)33-55(62)53(51(61)49(59)47(35-57)70-55)69-54-52(71-72(63,64)65)50(60)48(58)46(34-56)68-54/h37-54,56-62H,11-36H2,1-10H3,(H,63,64,65)/t39-,40?,41-,42?,43?,44?,45+,46+,47+,48+,49+,50-,51-,52-,53+,54+,55-/m0/s1

InChI Key

XYOYOYMIUCCWII-LIEDWHDGSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)CCOC[C@@H](C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C)CCCC(C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

synonyms

2,3-di-O-phytanyl-1-O-(mannopyranosyl-(2-sulfate)-(1-2)-glucopyranosyl)-sn-glycerol
2,3-di-O-phytanyl-1-O-(mannopyranosyl-(2-sulfate)-alpha-D-(1-2)-glucopyranosyl-alpha-D)-sn-glycerol
2,3-diphytanyl-MSGG

Origin of Product

United States

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